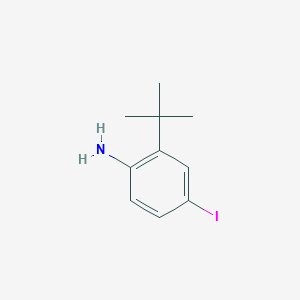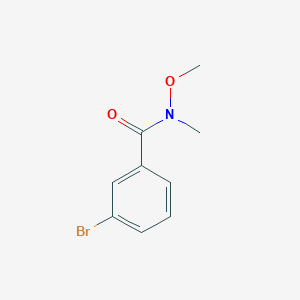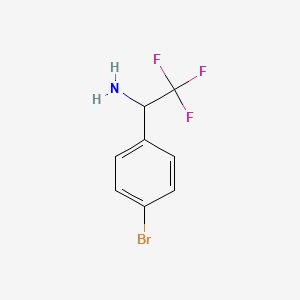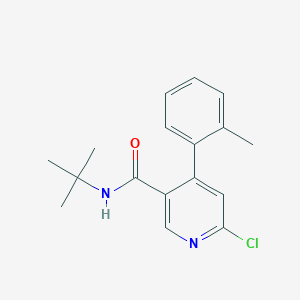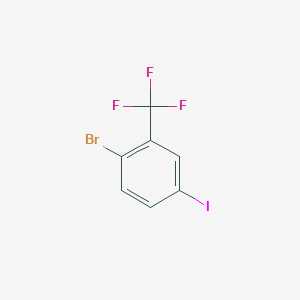
1-Brom-4-iod-2-(Trifluormethyl)benzol
Übersicht
Beschreibung
1-Bromo-4-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3I. It is a halogenated aromatic compound, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-iodo-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of potential drug candidates and diagnostic agents.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
In a free radical reaction, a hydrogen atom at the benzylic position can be abstracted to form a resonance-stabilized benzylic radical . This radical can then react with other species, leading to various products .
In nucleophilic substitution reactions, a nucleophile can replace a leaving group at the benzylic position . The exact mechanism (SN1 or SN2) can depend on the nature of the leaving group and the nucleophile, as well as the specific structure of the compound .
In terms of environmental factors, the reactivity of such compounds can be influenced by factors such as temperature, solvent, and the presence of catalysts .
Biochemische Analyse
Biochemical Properties
1-Bromo-4-iodo-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450. The interactions between 1-Bromo-4-iodo-2-(trifluoromethyl)benzene and these biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with amino acid residues in proteins, thereby influencing their structure and function .
Cellular Effects
The effects of 1-Bromo-4-iodo-2-(trifluoromethyl)benzene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, 1-Bromo-4-iodo-2-(trifluoromethyl)benzene can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic profile .
Molecular Mechanism
At the molecular level, 1-Bromo-4-iodo-2-(trifluoromethyl)benzene exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the compound’s halogen atoms can interact with nucleophilic residues in the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 1-Bromo-4-iodo-2-(trifluoromethyl)benzene can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-iodo-2-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under specific environmental conditions. Long-term exposure to 1-Bromo-4-iodo-2-(trifluoromethyl)benzene in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-iodo-2-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, including potential damage to organs and tissues. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
1-Bromo-4-iodo-2-(trifluoromethyl)benzene is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Bromo-4-iodo-2-(trifluoromethyl)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 1-Bromo-4-iodo-2-(trifluoromethyl)benzene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within organelles such as the mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethyl)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by bromine to yield the target compound .
Industrial Production Methods: Industrial production of 1-Bromo-4-iodo-2-(trifluoromethyl)benzene typically involves large-scale bromination and iodination reactions under controlled conditions. The process requires precise temperature control and the use of appropriate catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form more complex molecules.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands and bases.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Complex aromatic compounds formed through coupling reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-iodobenzene: Lacks the trifluoromethyl group, making it less reactive in certain substitution and coupling reactions.
4-Bromo-1-iodo-2-(trifluoromethyl)benzene: A positional isomer with similar reactivity but different steric and electronic properties.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group but lacks the iodine atom, resulting in different reactivity patterns.
Uniqueness: 1-Bromo-4-iodo-2-(trifluoromethyl)benzene is unique due to the combination of bromine, iodine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
1-bromo-4-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFSTRWRXORSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479681 | |
| Record name | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-11-4 | |
| Record name | 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


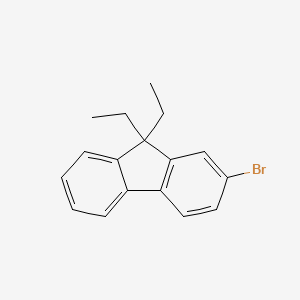
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

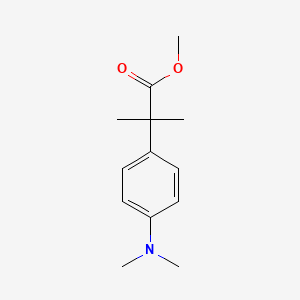
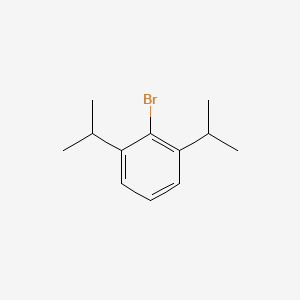

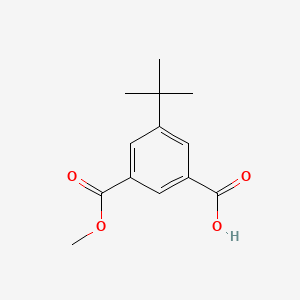
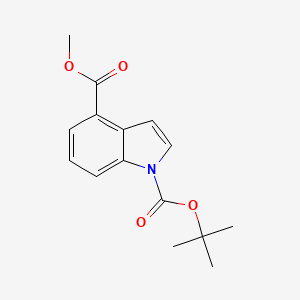
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
